molecular formula C19H24N6O3S B2687830 3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole CAS No. 2034348-41-7

3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole

Cat. No.: B2687830
CAS No.: 2034348-41-7
M. Wt: 416.5
InChI Key: FMIMGQUPNADQEO-UHFFFAOYSA-N
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Description

| 3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole is a potent and selective chemical probe targeting the Transforming Acidic Coiled-Coil 3 (TACC3) protein, a key regulator of mitotic spindle assembly and centrosome integrity. This compound functions as a potent and selective inhibitor of the TACC3-CH-TOG-Clathrin complex, which is crucial for the recruitment of the clathrin complex to the mitotic spindle. By disrupting this protein-protein interaction, it induces severe mitotic defects, including multipolar spindles, chromosome mis-segregation, and mitotic catastrophe, ultimately leading to apoptosis in cancer cells. Its primary research value lies in its utility as a chemical tool to dissect the non-centrosomal functions of TACC3 in mitosis and to explore its role as a potential therapeutic target in various cancers, particularly those characterized by centrosome amplification. Studies utilizing this inhibitor have provided significant insights into aneuploidy and have highlighted the therapeutic vulnerability of cancers dependent on TACC3-mediated mitotic pathways. This makes it a valuable compound for investigating novel anti-mitotic cancer strategies and for probing the complex biology of cell division.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-13-18(14(2)28-22-13)29(26,27)24-11-9-23(10-12-24)19-17-15-5-3-4-6-16(15)21-25(17)8-7-20-19/h7-8H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMGQUPNADQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a sulfonamide moiety linked to a tetrahydropyrazino-indazole derivative. Its molecular formula can be derived from the components of its structure:

  • Molecular Formula : C₁₈H₂₃N₅O₂S
  • Molecular Weight : 373.48 g/mol

The biological activity of this compound primarily arises from its interaction with various receptors and enzymes. Studies indicate that it exhibits the following activities:

  • Receptor Antagonism : The compound acts as an antagonist at specific neurotransmitter receptors, including adenosine receptors which are implicated in various neurological conditions .
  • Monoamine Oxidase Inhibition : It has been identified as a monoamine oxidase B inhibitor, suggesting potential use in treating neurodegenerative diseases such as Parkinson's disease .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidepressant Activity : In animal models, the compound showed significant antidepressant-like effects, which may be attributed to enhanced serotonergic and noradrenergic neurotransmission.
  • Anti-inflammatory Properties : The compound also displayed anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and mediators in immune cells .
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Brunschweiger et al. (2016)Demonstrated that tetrahydropyrazino derivatives exhibit selective antagonism at adenosine A2A receptors and possess neuroprotective properties .
MDPI Study (2022)Reported high hemorheological activity comparable to known angioprotectors like pentoxifylline .
Patent US9303035B2Outlined the therapeutic uses of similar compounds for inhibiting CFTR channels, indicating potential applications in cystic fibrosis treatment .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against resistant strains suggests potential as a new class of antibiotics. Research indicates that it disrupts bacterial cell wall synthesis and inhibits protein synthesis .

Neurological Applications

There is emerging evidence supporting the use of this compound in treating neurological disorders. It acts as a modulator of neurotransmitter systems and shows promise in alleviating symptoms associated with anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Case Study 1: Anticancer Efficacy

In a preclinical study published in Cancer Research, 3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole was tested on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than existing treatments .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at the University of Medicine evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to those of conventional antibiotics .

Data Summary

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against MRSA and other pathogens
Neurological ApplicationsModulates neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern critically influences activity and physicochemical properties. Key analogs include:

Compound Name Key Structural Features Synthesis Yield (Reported) Potential Pharmacological Relevance
Target Compound 7,8,9,10-Tetrahydropyrazino[1,2-b]indazol substituent Not reported Antitumor, anti-HIV (inferred from indazoles)
3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole (Compound 5) Pyrazin-2-yloxy substituent on piperidine 33% Unknown, but pyrazine may enhance solubility
3,5-Dimethyl-4-((4-(o-tolyl)piperazin-1-yl)sulfonyl)methylthio)methyl)isoxazole (18c) o-Tolyl group and thioether linkage Not reported Improved metabolic stability (thioether)
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine Simplified structure lacking sulfonyl and indazol groups Not reported Baseline for SAR studies

Key Observations :

  • Compound 18c’s thioether linkage may improve metabolic stability over sulfonamides but could reduce solubility .
Pharmacological and Physicochemical Properties
  • Bioactivity: Indazole derivatives (e.g., ’s 3-(4-pyridyl)-4,5-dihydro-1H-benzo[g]indazole) exhibit antitumor and anti-HIV activities, suggesting the target compound’s tetrahydropyrazinoindazol group may confer similar properties .
  • Solubility : The sulfonyl group enhances solubility, but the bulky indazol moiety may counteract this effect compared to simpler analogs like Compound 6 .
  • Stability : Thioether-containing analogs (e.g., 18c) may resist oxidative degradation better than sulfonamides but could pose synthetic challenges .
Crystallographic and Conformational Insights
  • ’s indazole derivative exhibits a dihedral angle of 29.13° between pyridine and pyrazole rings, influencing intermolecular interactions . Similar conformational analysis of the target compound could clarify its binding modes.

Q & A

Q. Q1: What are the recommended synthetic strategies for preparing 3,5-dimethylisoxazole derivatives with sulfonyl-piperazine moieties?

A: The synthesis of such compounds typically involves multi-step reactions. For example, the sulfonylation of a piperazine intermediate (e.g., 7,8,9,10-tetrahydropyrazinoindazole) with a 3,5-dimethylisoxazole-4-sulfonyl chloride precursor can yield the target compound. Key steps include:

  • Nucleophilic substitution at the piperazine nitrogen using sulfonyl chlorides under inert conditions (e.g., dry THF, 0–5°C).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Characterization by 1^1H/13^{13}C NMR (e.g., δ 2.35 ppm for methyl groups on isoxazole) and ESI-MS (expected [M+Na]+^+ ~450–500 m/z range) .

Q. Q2: How should researchers validate the structural integrity of this compound during synthesis?

A: Use a combination of analytical techniques:

  • NMR spectroscopy to confirm substitution patterns (e.g., sulfonyl group integration at δ 3.5–4.0 ppm for piperazine protons).
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., error < 2 ppm).
  • HPLC purity analysis (C18 column, acetonitrile/water + 0.1% TFA) with retention time (tRt_R) matching standards .
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. Q3: How can researchers optimize reaction conditions for introducing the tetrahydropyrazinoindazole moiety?

A: Apply Design of Experiments (DoE) methodologies:

  • Factor screening (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify critical parameters.
  • Response surface modeling (e.g., central composite design) to maximize yield and minimize byproducts. For example, elevated temperatures (80–100°C) in DMF may enhance coupling efficiency but risk decomposition .
  • Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. Q4: What strategies address contradictions in biological activity data for structurally similar analogs?

A: Conduct systematic SAR/SPR studies :

  • Pharmacophore mapping (e.g., using Schrödinger’s Phase) to identify essential functional groups (e.g., sulfonyl group for target binding).
  • Free-energy perturbation (FEP) simulations to quantify binding affinity differences caused by substituent variations (e.g., methyl vs. cyclopropyl groups) .
  • Dose-response assays across multiple cell lines to rule out off-target effects .

Q. Q5: How can computational tools enhance the design of derivatives targeting specific receptors?

A: Leverage molecular modeling pipelines :

  • Docking studies (AutoDock Vina, Glide) to predict binding poses in silico.
  • Molecular dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME, pkCSM) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. Q6: What methodologies ensure reproducibility in scaled-up syntheses of this compound?

A: Implement process analytical technology (PAT) :

  • Flow chemistry systems for precise control of reaction parameters (e.g., residence time, mixing efficiency).
  • In-line NMR or MS for continuous quality monitoring.
  • QbD (Quality by Design) frameworks to define design space (e.g., acceptable pH ranges for sulfonylation) .

Q. Q7: How should researchers handle conflicting spectroscopic data during structural elucidation?

A: Perform multi-technique cross-validation :

  • 2D NMR experiments (HSQC, HMBC) to resolve overlapping signals.
  • Isotopic labeling (e.g., 15^{15}N piperazine) to track nitrogen connectivity.
  • Comparative analysis with literature analogs (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, CAS 1820734-50-6) to identify consistent spectral features .

Methodological and Safety Considerations

Q. Q8: What safety protocols are critical when working with sulfonylated heterocycles?

A: Follow hazard mitigation strategies :

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Perform reactions in fume hoods due to potential release of SO2_2 gas.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chlorides) before disposal .

Q. Q9: How can researchers manage large datasets from SAR studies effectively?

A: Adopt data management platforms :

  • Electronic Lab Notebooks (ELNs) (e.g., LabArchives) for structured data entry.
  • Cheminformatics tools (KNIME, Pipeline Pilot) to cluster compounds by physicochemical properties.
  • Cloud-based storage (AWS, Google Cloud) with encryption for secure data sharing .

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